1,1-Dimethylpropylmagnesium bromide
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Overview
Description
1,1-Dimethylpropylmagnesium bromide, also known as tert-Amyl magnesium bromide, is an organomagnesium compound that belongs to the class of Grignard reagents. These reagents are widely used in organic synthesis for forming carbon-carbon bonds. The compound has the molecular formula C5H11BrMg and a molecular weight of 175.35 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Dimethylpropylmagnesium bromide is typically prepared by the reaction of 1-bromo-2-methylpropane with magnesium turnings in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent moisture from interfering with the reaction. The general reaction is as follows:
C4H9Br+Mg→C4H9MgBr
Industrial Production Methods
In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The reaction is conducted in large reactors equipped with efficient stirring mechanisms to ensure uniform mixing of the reactants. The use of high-purity magnesium and solvents is crucial to obtain a high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,1-Dimethylpropylmagnesium bromide undergoes several types of chemical reactions, including:
Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution Reactions: It can replace halides in alkyl halides to form new carbon-carbon bonds.
Coupling Reactions: It participates in coupling reactions with various electrophiles to form complex organic molecules.
Common Reagents and Conditions
Carbonyl Compounds: Reacts with aldehydes and ketones in the presence of anhydrous conditions to form secondary and tertiary alcohols.
Alkyl Halides: Reacts with alkyl halides under anhydrous conditions to form new carbon-carbon bonds.
Electrophiles: Reacts with various electrophiles such as epoxides and nitriles to form complex organic molecules.
Major Products Formed
Alcohols: From reactions with carbonyl compounds.
Alkanes: From reactions with alkyl halides.
Complex Organic Molecules: From coupling reactions with electrophiles.
Scientific Research Applications
1,1-Dimethylpropylmagnesium bromide is extensively used in scientific research for various applications:
Organic Synthesis: It is a key reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: Used in the preparation of organometallic compounds and polymers.
Catalysis: Acts as a catalyst in various organic reactions.
Biological Research: Used in the synthesis of biologically active compounds for medicinal chemistry.
Mechanism of Action
The mechanism of action of 1,1-Dimethylpropylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. The magnesium atom stabilizes the negative charge on the carbon, making it highly reactive towards electrophiles. This allows the compound to form new carbon-carbon bonds efficiently. The molecular targets include carbonyl compounds, alkyl halides, and other electrophiles .
Comparison with Similar Compounds
Similar Compounds
- Methylmagnesium bromide
- Ethylmagnesium bromide
- Phenylmagnesium bromide
Comparison
1,1-Dimethylpropylmagnesium bromide is unique due to its branched structure, which provides steric hindrance and affects its reactivity. Compared to linear Grignard reagents like methylmagnesium bromide and ethylmagnesium bromide, it exhibits different reactivity patterns and selectivity in organic synthesis. Its branched structure makes it less prone to side reactions, providing higher yields of the desired products .
Properties
IUPAC Name |
magnesium;2-methylbutane;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11.BrH.Mg/c1-4-5(2)3;;/h4H2,1-3H3;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHDCVFPKILVXPE-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[C-](C)C.[Mg+2].[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11BrMg |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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